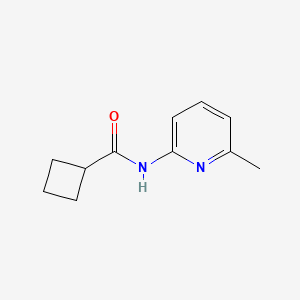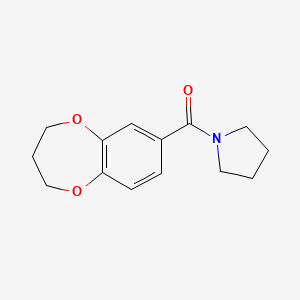
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C₁₄H₁₈N₂O₂ It is a derivative of benzodioxepin and contains a pyrrolidinyl group attached to the benzodioxepin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydro-2H-1,5-benzodioxepin-7-ol as the starting material.
Activation: The hydroxyl group is activated using a suitable reagent such as thionyl chloride (SOCl₂) to form the corresponding chloride derivative.
Nucleophilic Substitution: The activated chloride is then reacted with pyrrolidin-1-ylmethanone in the presence of a base such as triethylamine (Et₃N) to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrrolidinyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxepin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the degree of oxidation.
Reduction Products: Reduced pyrrolidinyl derivatives.
Substitution Products: Substituted benzodioxepin derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone is structurally similar to other benzodioxepin derivatives, such as:
2H-1,5-Benzodioxepin-3,4-diol
(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea
(2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
Uniqueness: What sets this compound apart from these compounds is its specific pyrrolidinyl group, which can impart unique chemical and biological properties.
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-6-1-2-7-15)11-4-5-12-13(10-11)18-9-3-8-17-12/h4-5,10H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGLQIHKIHSFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
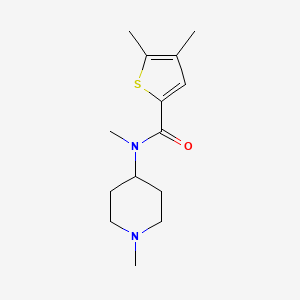
![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)
![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)

![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)

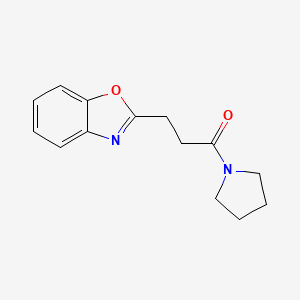
![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)
![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)
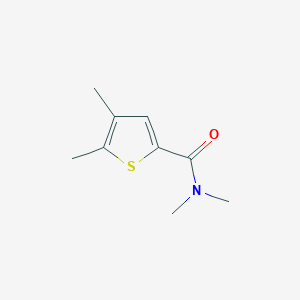
![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)


